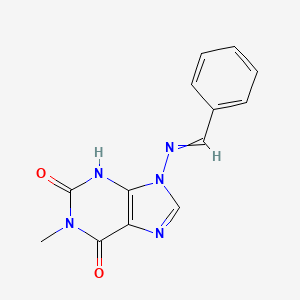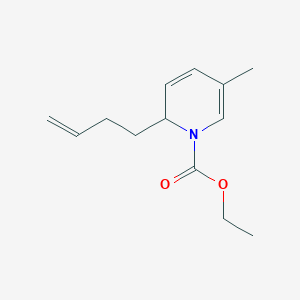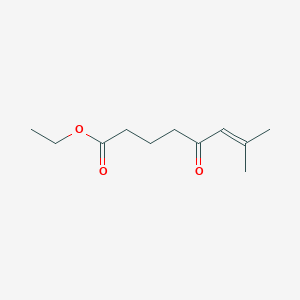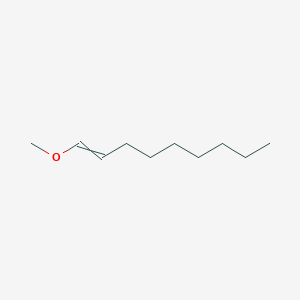
copper(1+);hept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);hept-1-ene is a coordination compound formed by the interaction of copper ions with hept-1-ene, an alkene with the formula C7H14. Hept-1-ene is a colorless liquid used in various industrial applications, including as an additive in lubricants and as a surfactant . The copper ion in this compound is in the +1 oxidation state, which is less common than the +2 state but is significant in various catalytic and electronic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of copper(1+);hept-1-ene typically involves the reaction of copper(I) salts with hept-1-ene under controlled conditions. One common method is to react copper(I) chloride with hept-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of hept-1-ene involves the catalytic cracking of larger hydrocarbons or the oligomerization of ethylene. The resulting hept-1-ene can then be purified by distillation or azeotropic distillation with ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);hept-1-ene can undergo various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under suitable conditions.
Substitution: The hept-1-ene ligand can be substituted by other ligands in the presence of stronger coordinating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Substitution: Ligands such as phosphines or amines can be used to replace hept-1-ene.
Major Products
Oxidation: Copper(II) complexes and oxidized organic products.
Substitution: New copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(1+);hept-1-ene has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cyclopropanation reactions involving carbenes.
Biology: Copper complexes are studied for their potential antimicrobial and anticancer properties.
Medicine: Investigated for use in drug delivery systems due to the unique properties of copper ions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of copper(1+);hept-1-ene involves the coordination of the copper ion with the double bond of hept-1-ene. This interaction can activate the alkene towards various chemical transformations. The copper ion can also participate in redox reactions, facilitating electron transfer processes that are crucial in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(1+);hex-1-ene: Similar structure but with a shorter carbon chain.
Copper(1+);oct-1-ene: Similar structure but with a longer carbon chain.
Copper(1+);but-1-ene: Another alkene with a shorter carbon chain.
Uniqueness
Copper(1+);hept-1-ene is unique due to its specific chain length, which provides a balance between reactivity and stability. This makes it particularly useful in catalytic applications where longer or shorter alkenes may not perform as well .
Eigenschaften
CAS-Nummer |
112775-46-9 |
|---|---|
Molekularformel |
C7H13Cu |
Molekulargewicht |
160.72 g/mol |
IUPAC-Name |
copper(1+);hept-1-ene |
InChI |
InChI=1S/C7H13.Cu/c1-3-5-7-6-4-2;/h1,4-7H2,2H3;/q-1;+1 |
InChI-Schlüssel |
ITUNEAMQVNQOFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[C-]=C.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)







![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
